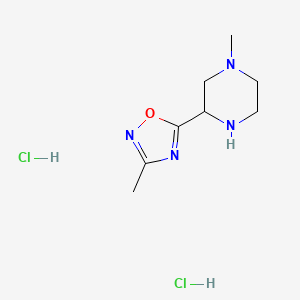

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

Description

Properties

Molecular Formula |

C8H16Cl2N4O |

|---|---|

Molecular Weight |

255.14 g/mol |

IUPAC Name |

3-methyl-5-(4-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride |

InChI |

InChI=1S/C8H14N4O.2ClH/c1-6-10-8(13-11-6)7-5-12(2)4-3-9-7;;/h7,9H,3-5H2,1-2H3;2*1H |

InChI Key |

LQGYDXLZCRASIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CCN2)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride can be broadly divided into two key stages:

- Formation of the 1,2,4-oxadiazole ring : This is typically achieved by cyclization of amidoximes with carboxylic acid derivatives or their activated forms.

- Functionalization of the piperazine ring : Introduction of the methyl group and attachment of the oxadiazolyl substituent to the piperazine nitrogen.

Oxadiazole Ring Formation

The 1,2,4-oxadiazole nucleus is commonly synthesized via the cyclization of amidoximes with acyl chlorides, esters, or nitriles under dehydrating conditions. Recent advances have demonstrated that microwave irradiation (MWI) significantly improves this step by reducing reaction times and increasing yields, while also minimizing solvent use, thus offering an environmentally friendly approach.

Key reaction conditions include:

- Reactants: Amidoximes and acyl chlorides or esters.

- Catalysts: Potassium carbonate (K2CO3), ammonium fluoride (NH4F) supported on alumina, or magnesium oxide (MgO).

- Solvents: Dichloromethane (CH2Cl2), acetonitrile (CH3CN), or solvent-free conditions under microwave irradiation.

- Temperature: Typically 40–60 °C for classical methods; microwave-assisted reactions can proceed at higher temperatures but for shorter times.

- Reaction time: Classical methods require up to 72 hours; microwave-assisted methods reduce this to minutes.

Piperazine Functionalization and Salt Formation

The piperazine moiety is methylated and then coupled with the oxadiazole ring. The final compound is isolated as the dihydrochloride salt to enhance stability and solubility.

A typical approach involves:

- Protection of piperazine nitrogen atoms if necessary.

- N-alkylation with methylating agents (e.g., methyl iodide or dimethyl sulfate).

- Coupling with the oxadiazole intermediate via nucleophilic substitution or condensation.

- Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.

Example Synthetic Procedure (Adapted from Patent and Literature Data)

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of amidoxime from nitrile and hydroxylamine hydrochloride in presence of MgO catalyst under microwave irradiation | Rapid conversion of nitrile to amidoxime intermediate | 85-90 |

| 2 | Cyclization of amidoxime with acyl chloride or ester using K2CO3 or NH4F/Al2O3 under microwave irradiation | Formation of 3-methyl-1,2,4-oxadiazole ring | 75-85 |

| 3 | N-methylation of piperazine with methyl iodide in anhydrous solvent | Introduction of methyl group on piperazine nitrogen | 80-90 |

| 4 | Coupling of methylated piperazine with oxadiazole intermediate in THF with triethylamine at 40–60 °C | Formation of 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine | 75-85 |

| 5 | Treatment with HCl in ethyl acetate to form dihydrochloride salt | Isolation of stable dihydrochloride salt | 90-95 |

Analysis of Preparation Methods

Advantages of Microwave-Assisted Synthesis

- Reduced reaction time : From days to minutes.

- Higher yields : Improved conversion efficiency.

- Simplified purification : Less byproduct formation.

- Environmental benefits : Reduced solvent use and energy consumption.

Challenges and Considerations

- Purification difficulties : Some platinum-based catalysts and intermediates have poor solubility, complicating isolation.

- Reagent selection : Choice of condensation reagents (e.g., Lawesson reagent, Belleau reagent) and organic bases (pyridine, triethylamine) affects yield and purity.

- Reaction scale-up : Conditions optimized at laboratory scale may require adjustment for industrial production.

Environmental and Economic Impact

- The use of microwave irradiation and solvent minimization aligns with green chemistry principles.

- The described methods avoid generation of significant hazardous waste.

- High yields and straightforward procedures reduce production costs and increase feasibility for commercial synthesis.

Summary Table of Preparation Methods

| Aspect | Classical Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Up to 72 hours | Minutes to 1 hour |

| Yield | 50-70% | 75-90% |

| Solvent Use | High | Reduced |

| Purification | Complex | Simplified |

| Environmental Impact | Moderate | Low |

| Scalability | Established | Emerging |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the piperazine moiety.

Substitution: Substitution reactions can occur at the nitrogen or carbon atoms within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily involve variations in the substituents on the piperazine ring and the 1,2,4-oxadiazole moiety.

Table 1: Key Structural and Physicochemical Comparisons

Key Findings :

Substituent Effects on Solubility: The dihydrochloride form of the target compound improves aqueous solubility compared to mono-hydrochloride analogs (e.g., : C₁₆H₂₀Cl₂N₄O₂, 371.26 g/mol) . Lipophilic groups (e.g., benzyl, phenyl) reduce solubility but enhance membrane permeability, making them suitable for CNS-targeting drugs .

Methyl groups (as in the target compound) offer moderate steric hindrance, balancing reactivity and stability .

Biological Activity Trends: Piperazine-oxadiazole hybrids are frequently explored for antimicrobial and anticancer activities. For example, compounds with aromatic substituents (e.g., phenyl, benzyl) show higher potency against mycobacteria .

Salt Form Impact: Dihydrochloride salts (e.g., target compound, ) exhibit distinct NMR shifts (e.g., δ 3.59 for piperazine dihydrochloride in ¹H NMR) compared to mono-hydrochloride or free base forms, indicating stronger ionic interactions .

Biological Activity

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Chemical Name : 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

- Molecular Formula : C8H14Cl2N4O

- Molecular Weight : 255.14 g/mol

- CAS Number : 1820718-72-6

Biological Activity

The biological activity of this compound can be attributed to the oxadiazole moiety, which is known for its pharmacological potential. Various studies have demonstrated its efficacy in several areas:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown activity against a range of bacterial and fungal pathogens. A study highlighted that oxadiazole derivatives could inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these organisms .

Anticancer Properties

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride has been evaluated for its anticancer potential. A series of studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism is believed to involve the inhibition of specific kinases and modulation of signaling pathways related to cell survival.

Antiparasitic Activity

The compound's efficacy against parasitic infections has also been explored. In particular, derivatives containing the oxadiazole structure have shown potent activity against Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can significantly enhance antimalarial activity .

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the oxadiazole ring significantly influence biological activity. For instance, studies demonstrated that introducing various functional groups at specific positions on the oxadiazole could enhance potency against P. falciparum by altering electronic properties and steric factors .

| Compound | Activity (EC50) | Remarks |

|---|---|---|

| 1 | 0.263 μM | Base compound with moderate activity |

| 2 | 0.019 μM | Enhanced activity with methyl substitution |

| 3 | >10 μM | Loss of activity with structural modification |

Clinical Implications

Given its promising biological profiles, the compound may serve as a lead for developing new therapeutic agents targeting infectious diseases and cancer. Further preclinical studies are required to evaluate its safety and efficacy in vivo.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride, and what challenges arise during purification?

Synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-oxadiazole ring, followed by piperazine coupling. For example, oxadiazole precursors are synthesized via cyclization of amidoximes with activated carboxylic acid derivatives under reflux conditions (e.g., ethanol, 6–8 hours) . Subsequent alkylation or nucleophilic substitution with methyl-piperazine derivatives requires careful pH control to avoid side reactions. Purification challenges include separating unreacted intermediates and byproducts (e.g., hydrochloride salts), often addressed via recrystallization in ethanol or column chromatography with polar solvents .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- NMR spectroscopy : Confirms substitution patterns on the piperazine and oxadiazole rings (e.g., ¹H NMR for methyl group integration, ¹³C NMR for carbonyl/oxadiazole carbons).

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Cl]⁻ ions) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility .

- Elemental analysis : Ensures stoichiometry of dihydrochloride salt formation .

Q. What are the solubility and stability profiles under physiological conditions?

The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) but is hygroscopic, requiring anhydrous storage . Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 37°C. However, prolonged exposure to light or alkaline conditions (pH >8) induces oxadiazole ring hydrolysis, necessitating pH-controlled buffers for biological assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what catalytic systems show promise?

Yield optimization strategies:

- Microwave-assisted synthesis : Reduces reaction time for oxadiazole cyclization (e.g., 30 minutes vs. 6 hours under conventional heating) .

- Catalysts : Palladium-based catalysts improve coupling efficiency in piperazine functionalization (e.g., Buchwald-Hartwig amination) .

- Solvent selection : Dimethylformamide (DMF) enhances solubility of intermediates but requires post-reaction removal via dialysis or distillation .

Q. Table 1: Comparative Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 50–60 | pH-dependent; optimal at pH 3–5 |

| Ethanol | 20–25 | Limited for polar intermediates |

| DCM | <5 | Useful for extraction steps |

Q. How should researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. functional assays)?

Discrepancies often arise from assay conditions:

- Receptor binding vs. functional activity : High affinity in radioligand assays (e.g., Ki < 100 nM) may not correlate with efficacy in cell-based assays due to off-target effects. Use orthogonal assays (e.g., calcium flux for GPCRs) .

- Buffer interference : Piperazine’s buffering capacity (pKa ~5.1 and ~9.7) can alter pH in cell media, affecting ion channel readouts. Pre-equilibrate media or use non-overlapping buffers like HEPES .

Q. What strategies are recommended for targeting specific enzymes or receptors with this compound?

- Docking studies : Utilize the oxadiazole ring as a hydrogen-bond acceptor for kinase ATP-binding pockets (e.g., MAPK pathways) .

- Isosteric replacements : Replace the methyl group on oxadiazole with trifluoromethyl to enhance metabolic stability while retaining affinity .

- Prodrug approaches : Mask the piperazine amine with acetyl groups to improve blood-brain barrier penetration for CNS targets .

Methodological Guidance

Q. How should researchers handle discrepancies in spectral data during characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.